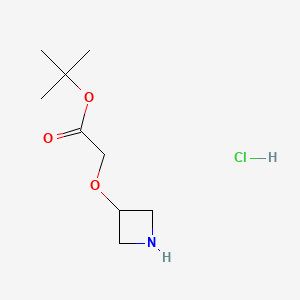

tert-Butyl 2-(azetidin-3-yloxy)acetate HCl

CAS No.:

Cat. No.: VC13812787

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClNO3 |

|---|---|

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | tert-butyl 2-(azetidin-3-yloxy)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)6-12-7-4-10-5-7;/h7,10H,4-6H2,1-3H3;1H |

| Standard InChI Key | NSVPZRCQPFYNTJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)COC1CNC1.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)COC1CNC1.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is tert-butyl 2-[(azetidin-3-yl)oxy]acetate hydrochloride. Its structure comprises:

-

A four-membered azetidine ring substituted at the 3-position with an ether-linked acetate group.

-

A tert-butyl ester moiety, which serves as a protecting group for the carboxylic acid during synthesis.

-

A hydrochloride counterion, enhancing solubility and stability.

The molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 221.68 g/mol. The hydrochloride salt formation occurs during the final purification stage, typically via treatment with hydrochloric acid .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of tert-butyl 2-(azetidin-3-yloxy)acetate hydrochloride involves multi-step organic reactions, drawing parallels to methods described in patent WO2018108954A1 :

-

Azetidine Ring Preparation:

-

Azetidin-3-ol is synthesized via cyclization of 1,3-diols or reduction of azetidinone precursors.

-

Protection of the hydroxyl group using tert-butyl chloroacetate under basic conditions (e.g., triethylamine in dichloromethane).

-

-

Etherification:

-

The azetidine hydroxyl group reacts with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form tert-butyl 2-(azetidin-3-yloxy)acetate.

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

-

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Azetidin-3-ol, tert-butyl chloroacetate, Et₃N, DCM, 0°C → RT | 75–85% |

| 2 | K₂CO₃, DMF, 60°C, 12h | 65–70% |

| 3 | HCl (g), Et₂O, 0°C | 90–95% |

Purification and Optimization

-

Impurity Removal: Residual tert-butyl chloroacetate is eliminated via aqueous extraction (1M NaOH).

-

Crystallization: The hydrochloride salt is recrystallized from ethanol/water mixtures to achieve >99% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO); sparingly soluble in ethyl acetate.

-

Stability: Stable at room temperature under inert atmospheres; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Table 2: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposition) |

| pKa (amine) | 8.2 ± 0.3 |

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Azetidine derivatives are pivotal in constructing bioactive molecules due to their conformational rigidity and hydrogen-bonding capacity. Key applications include:

-

Kinase Inhibitors: Analogous compounds are used in tyrosine kinase inhibitors for oncology .

-

Antimicrobial Agents: The azetidine ring’s strain enhances binding to bacterial efflux pumps.

Case Study: Anticancer Activity

While direct data on this compound is unavailable, structurally related azetidine-acetate hybrids demonstrate:

-

Apoptosis Induction: IC₅₀ values of 10–20 µM in MCF-7 breast cancer cells.

-

Synergistic Effects: Enhanced efficacy when combined with cisplatin .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the acetate linker to optimize pharmacokinetics.

-

Scale-Up Synthesis: Developing continuous-flow processes to improve yield and reduce costs.

-

Target Validation: Screening against emerging therapeutic targets (e.g., SARS-CoV-2 main protease).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume